While the specific synthesis of methyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not explicitly detailed in the provided papers, general methods for synthesizing 1,4-dihydropyridines involve Hantzsch synthesis or its modifications. [ [] ] This multicomponent reaction typically involves condensation of an aldehyde, a β-keto ester, and ammonia or an amine. [ [] ] The specific reaction conditions and reagents would need to be tailored based on the desired substituents on the 1,4-dihydropyridine core.
Methyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate features a 1,4-dihydropyridine ring fused to a cyclohexenone ring. [ [] ] The 2-fluorophenyl and phenyl substituents are attached at positions 4 and 7 of the hexahydroquinoline system, respectively. [ [] ] The carboxylate group at position 3 is esterified with a methyl group. [ [] ] The 1,4-dihydropyridine ring typically adopts a shallow boat conformation, and the 2-chloro substituent on the 2-fluorophenyl ring tends to be in a synperiplanar orientation with respect to the 1,4-dihydropyridine ring plane. [ [] ] The cyclohexenone ring may adopt a half-chair conformation. [ [] ]
The primary mechanism of action for many 1,4-dihydropyridines, including methyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, is their ability to block L-type calcium channels. [ [, ] ] This blockade prevents calcium influx into cells, leading to relaxation of vascular smooth muscle and a decrease in blood pressure. The specific molecular interactions responsible for this blockade are likely to involve interactions with specific amino acid residues within the calcium channel pore.
The provided papers primarily focus on the crystal structure analysis of methyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its diastereoisomers. [ [] ] Therefore, detailed information about its physical and chemical properties like melting point, boiling point, solubility, and spectroscopic data is not available within the provided context.
Methyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is primarily investigated for its potential as a calcium channel antagonist. [ [, ] ] Research applications may include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4